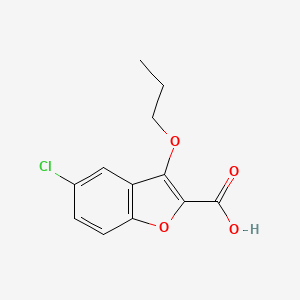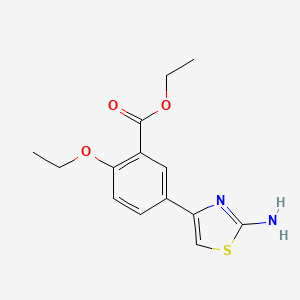
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes or ketones in the presence of absolute ethanol and a few drops of glacial acetic acid. The reaction mixture is stirred and refluxed for approximately 12 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .
Comparación Con Compuestos Similares
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole-4-carboxylate: Similar in structure but lacks the ethoxybenzoate moiety.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Contains a different substituent on the thiazole ring.
The uniqueness of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
Clave InChI |
JGLZQSGVAAIBTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



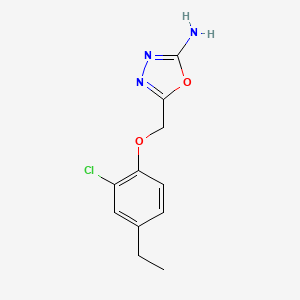

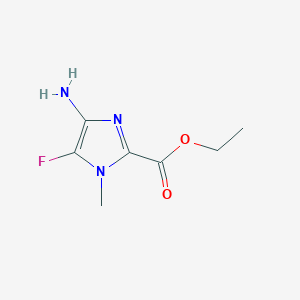

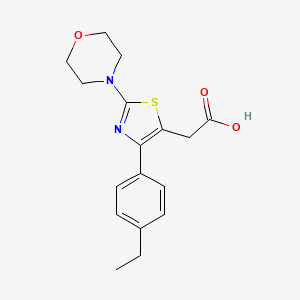
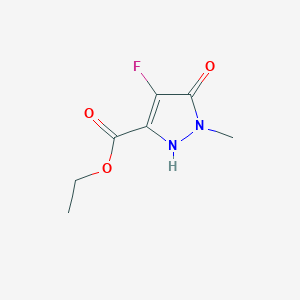


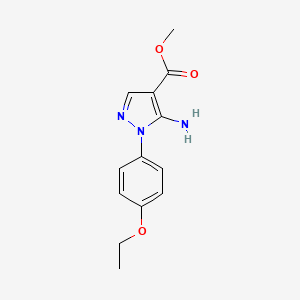

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

